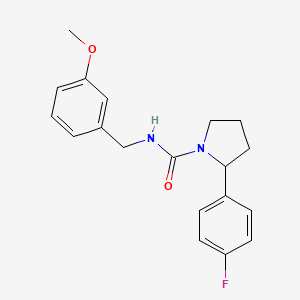![molecular formula C17H16N2O3S B6033956 2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone CAS No. 5492-41-1](/img/structure/B6033956.png)
2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone is a chemical compound that belongs to the class of quinazolinone derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
科学的研究の応用
2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation, has been investigated in several studies.
作用機序
The precise mechanism of action of 2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone has been shown to possess a range of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory properties by reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to possess anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It has also been shown to possess a range of biological activities, which makes it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone. One potential direction is the development of more potent and selective analogs of this compound for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential as a therapeutic agent. Finally, the development of novel synthetic methods for the preparation of this compound may also be an area of future research.
Conclusion
In conclusion, 2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone is a promising compound with potential applications in medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent for the treatment of various diseases.
合成法
The synthesis of 2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone involves the reaction between 2-(2-methoxyphenoxy) ethanethiol and anthranilic acid in the presence of a catalyst. The reaction is typically carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
特性
IUPAC Name |
2-[2-(2-methoxyphenoxy)ethylsulfanyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-14-8-4-5-9-15(14)22-10-11-23-17-18-13-7-3-2-6-12(13)16(20)19-17/h2-9H,10-11H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXLDLIEDSADFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367306 |
Source


|
| Record name | SMR000111404 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5492-41-1 |
Source


|
| Record name | SMR000111404 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isonicotinamide](/img/structure/B6033873.png)
![2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6033876.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinamine](/img/structure/B6033889.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylmethanamine](/img/structure/B6033890.png)
![1-[cyclohexyl(methyl)amino]-3-{3-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-2-propanol](/img/structure/B6033891.png)
![7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6033895.png)

![1-[(8-methoxy-2H-chromen-3-yl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6033910.png)
![ethyl 4-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6033918.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide](/img/structure/B6033925.png)
![1-(3-{2-[(allylamino)methyl]-4-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B6033933.png)

![2-({4-[(3-methoxy-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6033969.png)
